molecular formula C11H13F4N5 B11748930 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11748930
M. Wt: 291.25 g/mol
InChI Key: CKDLJRRWPLBDMT-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic compound characterized by the presence of two pyrazole rings substituted with difluoroethyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution with Difluoroethyl and Difluoromethyl Groups: The pyrazole rings are then substituted with difluoroethyl and difluoromethyl groups using appropriate reagents such as difluoroethyl bromide and difluoromethyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The substituted pyrazole rings are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl and difluoromethyl groups can serve as markers for tracking biochemical processes.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The difluoroethyl and difluoromethyl groups can form hydrogen bonds and van der Waals interactions with target proteins, leading to changes in their conformation and activity. This can result in the modulation of biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine lies in its dual substitution with difluoroethyl and difluoromethyl groups on two different pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F4N5

Molecular Weight

291.25 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-[2-(difluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H13F4N5/c12-10(13)7-19-6-8(4-18-19)3-16-5-9-1-2-17-20(9)11(14)15/h1-2,4,6,10-11,16H,3,5,7H2

InChI Key

CKDLJRRWPLBDMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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